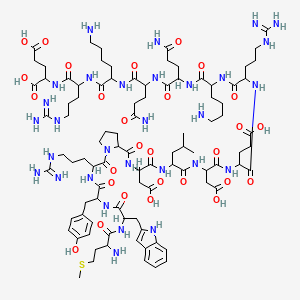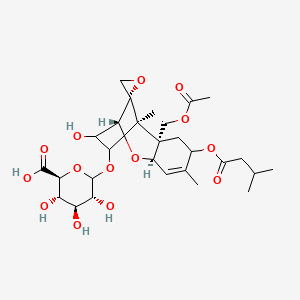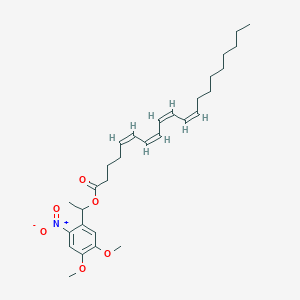
Asenapine 11-Hydroxysulfate-13CD3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asenapine 11-Hydroxysulfate-13CD3 is an isotope-labeled analogue of Asenapine 11-Hydroxysulfate, which is an active metabolite of Asenapine found in human plasma . Asenapine itself is a second-generation (atypical) antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder .
Preparation Methods
The preparation of Asenapine 11-Hydroxysulfate-13CD3 involves several synthetic routes and reaction conditions. One method includes the synthesis of Asenapine followed by its hydroxylation and subsequent sulfation to obtain Asenapine 11-Hydroxysulfate. The isotope labeling with 13CD3 is achieved through specific chemical reactions that incorporate the isotopic label into the compound .
Chemical Reactions Analysis
Asenapine 11-Hydroxysulfate-13CD3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Asenapine 11-Hydroxysulfate-13CD3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Asenapine.
Biology: It helps in understanding the biological pathways and mechanisms involved in the metabolism of Asenapine.
Medicine: It is used in pharmacokinetic studies to determine the distribution, metabolism, and excretion of Asenapine in the human body.
Industry: It is used in the development and optimization of pharmaceutical formulations containing Asenapine .
Mechanism of Action
Asenapine 11-Hydroxysulfate-13CD3 exerts its effects through its interaction with various molecular targets and pathways. Asenapine is a serotonin, dopamine, noradrenaline, and histamine antagonist. It shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism, which enhances dopamine and acetylcholine efflux in the brain. This mechanism helps in improving cognitive function and reducing negative symptoms in patients with schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Asenapine 11-Hydroxysulfate-13CD3 can be compared with other similar compounds, such as:
Asenapine N-Oxide: An oxidized form of Asenapine.
N-Desmethyl Asenapine Hydrochloride: A demethylated form of Asenapine.
2,3-Dihydro-1-oxo Asenapine: A reduced form of Asenapine. These compounds share similar chemical structures but differ in their specific functional groups and isotopic labeling, which can affect their pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
1391745-00-8 |
|---|---|
Molecular Formula |
C₁₇H₁₆ClNO₅S |
Molecular Weight |
381.83 |
Synonyms |
(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 5-(hydrogen sulfate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)

![21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione](/img/structure/B1146016.png)


![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)


